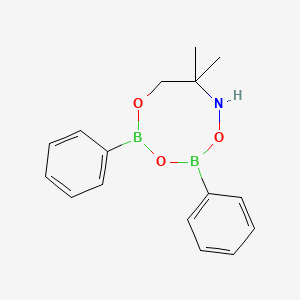
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane is a unique organoboron compound characterized by its complex structure, which includes boron, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane typically involves the reaction of boronic acids with amines and carbonyl compounds under controlled conditions. One common method includes the use of diboronic acid derivatives and diamines in the presence of a dehydrating agent to facilitate the formation of the trioxazadiborocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the boron atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and materials science.
Scientific Research Applications
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex boron-containing molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane involves its ability to interact with various molecular targets through the formation of stable boron-nitrogen and boron-oxygen bonds. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-2,4-diphenyl-1,3,5-cycloheptatriene: Similar in structure but lacks the boron and nitrogen atoms.
4,4’-Dimethyl-2,2’-dipyridyl: Contains nitrogen atoms but differs in the overall ring structure and lacks boron.
Uniqueness
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane is unique due to its incorporation of boron, nitrogen, and oxygen atoms within a single ring structure, providing distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
61424-19-9 |
|---|---|
Molecular Formula |
C16H19B2NO3 |
Molecular Weight |
295.0 g/mol |
IUPAC Name |
7,7-dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane |
InChI |
InChI=1S/C16H19B2NO3/c1-16(2)13-20-17(14-9-5-3-6-10-14)21-18(22-19-16)15-11-7-4-8-12-15/h3-12,19H,13H2,1-2H3 |
InChI Key |
KIFZEVAVBSPJRZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(ONC(CO1)(C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


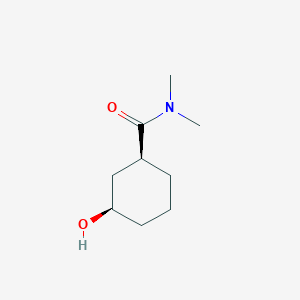
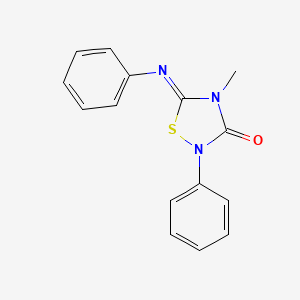
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
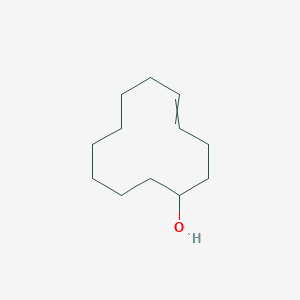
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
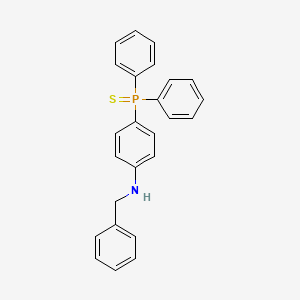
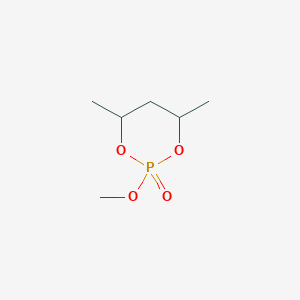
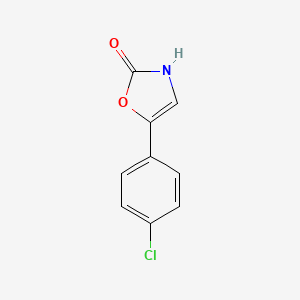
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)

![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)
